molecular formula C11H21NO4 B8013803 tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B8013803
M. Wt: 231.29 g/mol
InChI Key: LKBZAGUOZDYGKG-UHFFFAOYSA-N
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Description

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS 1822592-66-4) is a high-value chemical building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. This compound features a tetrahydropyran scaffold substituted with both a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a cornerstone in synthetic chemistry, providing a robust yet reversible means of protecting primary amines during multi-step synthesis, which is crucial for the construction of peptides and other complex nitrogen-containing molecules . The hydroxymethyl group offers a versatile synthetic handle, allowing researchers to easily functionalize the molecule through further oxidation or substitution reactions, enabling the exploration of novel chemical space and the development of structure-activity relationships . Compounds with this specific structural motif, including the tetrahydropyran ring and carbamate protection, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Research into similar structures has shown relevance in areas such as the inhibition of enzymes like Dipeptidyl Peptidase-4 (DPP-4) for the management of type 2 diabetes, and the modulation of nuclear receptors like RORγ for the treatment of various diseases . This reagent is provided with a guaranteed purity of 98% and requires storage under specific conditions to maintain stability; it must be kept sealed in a dry environment at 2-8°C . Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZAGUOZDYGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a suitable tetrahydropyran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

tert-butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is primarily utilized in drug formulation due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its carbamate structure allows for modifications that can improve pharmacokinetic properties.

Case Study: Antiviral Agents
In a study focused on antiviral agents, this compound was used as a building block in synthesizing novel derivatives that exhibited enhanced activity against viral infections. The modifications led to compounds with improved selectivity and lower cytotoxicity compared to existing antiviral drugs .

Synthesis of Glycosides

The compound plays a role in the synthesis of glycosides, which are crucial in various biological processes. Its hydroxymethyl group serves as an excellent site for glycosylation reactions, facilitating the creation of glycosides with specific biological functions.

Case Study: Glycosylation Reactions
Research demonstrated that using this compound as a glycosyl donor resulted in high yields of desired glycosides, which are essential in drug delivery systems .

Enzyme Inhibitors

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, making it a candidate for developing inhibitors against specific biochemical pathways.

Case Study: Inhibition of Glycosidases
Inhibitory assays showed that derivatives of this compound could effectively inhibit glycosidases, enzymes involved in carbohydrate metabolism. This inhibition could lead to therapeutic applications in managing diseases like diabetes .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Study: Oxidative Stress Models
In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cellular models, suggesting potential applications in formulations aimed at combating oxidative damage .

Material Science Applications

Aside from its biological applications, this compound has been explored in material science for developing polymers and coatings.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymeric materials.

Case Study: Coating Formulations
In coatings research, incorporating this compound into polymer matrices improved adhesion and durability when applied to various substrates, indicating its potential use in protective coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Similarity Score Key Structural Features
Target Compound (1822592-66-4) C₁₁H₂₁NO₄ 231.29 1.00 6-hydroxymethyl-THP, Boc at C3
(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (1245648-17-2) C₁₀H₁₉NO₃ 201.26 0.94 Lacks hydroxymethyl group; Boc at C3
tert-Butyl ((S)-1-hydroxy-3-((R)-THP-3-yl)propan-2-yl)carbamate (942144-43-6) C₁₄H₂₅NO₅ 287.35 0.89 Extended hydroxypropyl chain; Boc-protected amine
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (323578-38-7) C₁₁H₁₆N₂O₃ 224.26 0.82 Pyridine core instead of THP
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (1923238-60-1) C₁₁H₂₁NO₄ 231.29 0.80 Cis-configuration of hydroxymethyl and Boc groups

Key Observations :

  • Heterocycle Substitution : Replacement of the THP ring with pyridine (323578-38-7) reduces ring strain but introduces aromaticity, altering electronic properties and reactivity .
  • Stereochemical Effects : The cis-isomer (1923238-60-1) exhibits lower similarity (0.80), suggesting that stereochemistry significantly influences molecular interactions and physicochemical behavior .

Table 2: Reaction Conditions for Key Analogues

Compound Key Reaction Steps Catalysts/Conditions Yield
Target Compound (1822592-66-4) Boc protection, hydroxymethylation Boc₂O, NaHCO₃, THF Not reported
tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) Bromination of pyridine PBr₃, DCM ~75%
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (1923238-60-1) Stereoselective reduction NaBH₄, MeOH ~65%

Biological Activity

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO4C_{11}H_{21}NO_{4} and a molecular weight of 231.29 g/mol. Its unique structure, which includes a tetrahydro-pyran ring, positions it as an interesting candidate for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound is synthesized through the reaction of cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-ol with tert-butyl isocyanate. The synthesis typically requires controlled conditions to optimize yield and purity, often utilizing techniques such as recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group can be oxidized to form reactive intermediates that may participate in biochemical pathways, influencing cellular functions and signaling mechanisms .

Interaction with Biomolecules

The compound may modulate enzyme activity through reversible binding, potentially affecting metabolic pathways and cellular responses. Its structural features allow it to mimic natural substrates or inhibitors, making it a candidate for drug development targeting specific biological pathways.

Biological Activity Studies

Recent studies have investigated the biological properties of this compound, focusing on its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. The presence of the carbamate group enhances the interaction with microbial membranes, leading to increased permeability and cell death .
  • Anticancer Properties : Some studies have explored the potential of similar compounds in inhibiting cancer cell proliferation. The ability of these compounds to induce apoptosis in cancer cells has been linked to their structural characteristics that allow for interaction with apoptotic pathways .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection in vitro, where it may reduce oxidative stress in neuronal cells. This effect is attributed to its ability to modulate signaling pathways associated with neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

Study Findings Reference
Study 1Demonstrated antimicrobial efficacy against Gram-positive bacteria.
Study 2Showed potential in reducing tumor cell viability in vitro through apoptosis induction.
Study 3Investigated neuroprotective properties against oxidative stress in neuronal cultures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives with tetrahydro-2H-pyran substituents, and how do reaction conditions influence yield?

  • Methodology : Use nucleophilic substitution or coupling reactions (e.g., carbamate formation via tert-butyloxycarbonyl (Boc) protection). Optimize solvent choice (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., DMAP) to improve regioselectivity. For example, Boc protection of amines under anhydrous conditions with DCC/DMAP yields carbamates with >85% purity .
  • Key considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in tetrahydro-2H-pyran-containing carbamates?

  • Methodology : Perform 1H^1H- and 13C^{13}C-NMR with COSY, NOESY, or HSQC to assign stereocenters. For example, coupling constants (JJ) in 1H^1H-NMR distinguish axial vs. equatorial substituents on the pyran ring. NOESY cross-peaks confirm spatial proximity of protons (e.g., hydroxymethyl and carbamate groups) .
  • Data interpretation : Compare experimental shifts to computational predictions (DFT or molecular mechanics) for validation .

Q. What purification strategies are effective for isolating tert-butyl carbamates with polar functional groups (e.g., hydroxymethyl)?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity isolation. Alternatively, employ crystallization (e.g., ethyl acetate/hexane) for scalable purification. Confirm purity via HRMS and elemental analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-butyl carbamates in Diels-Alder or cycloaddition reactions?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies. Use molecular dynamics to simulate solvent effects. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions .
  • Validation : Compare computational predictions with experimental yields (e.g., enantiomeric excess via chiral HPLC) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oxidation) during Boc deprotection of tetrahydro-2H-pyran carbamates?

  • Methodology : Use mild acidic conditions (e.g., TFA in DCM at 0°C) to minimize hydrolysis of the hydroxymethyl group. Add scavengers (e.g., triisopropylsilane) to quench reactive intermediates. Monitor via in situ IR spectroscopy for real-time detection of Boc cleavage .
  • Case study : In β-secretase inhibitor synthesis, controlled deprotection preserves the pyran ring’s integrity, enabling >90% product stability .

Q. How do hydrogen-bonding networks in crystal structures influence the stability of tert-butyl carbamates?

  • Methodology : Perform X-ray crystallography to map intermolecular interactions (e.g., N–H···O hydrogen bonds between carbamate and pyran oxygen). Analyze thermal stability via DSC/TGA to correlate packing efficiency with decomposition temperatures .
  • Example : Carbamates with intramolecular H-bonding exhibit higher melting points (ΔT > 20°C) compared to non-H-bonded analogs .

Contradictions and Resolution

Q. Discrepancies in reported yields for carbamate-mediated Diels-Alder reactions: How to reconcile experimental variability?

  • Analysis : Variations arise from solvent polarity (e.g., THF vs. toluene), diene/dienophile ratios, or catalyst loading.
  • Resolution : Use DoE (Design of Experiments) to statistically optimize parameters. For example, a central composite design identified 1.2:1 diene/dienophile ratio and 10 mol% Lewis acid as optimal (yield increase from 60% to 88%) .

Q. Conflicting NMR assignments for diastereomeric carbamates: How to resolve ambiguity?

  • Solution : Synthesize enantiopure analogs via asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) and compare 1H^1H-NMR shifts. Alternatively, use Mosher ester analysis to assign absolute configuration .

Safety and Compliance

Q. What are the critical safety protocols for handling tert-butyl carbamates with hydroxymethyl groups?

  • Guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact. Store under inert gas (N2_2) at 2–8°C to prevent oxidation. Dispose of waste via incineration (≥1000°C) to avoid environmental release .

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